

Quantitative Data Summary for PF-04753299

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Compound Focus: PF-04753299

Cat. No.: S539120

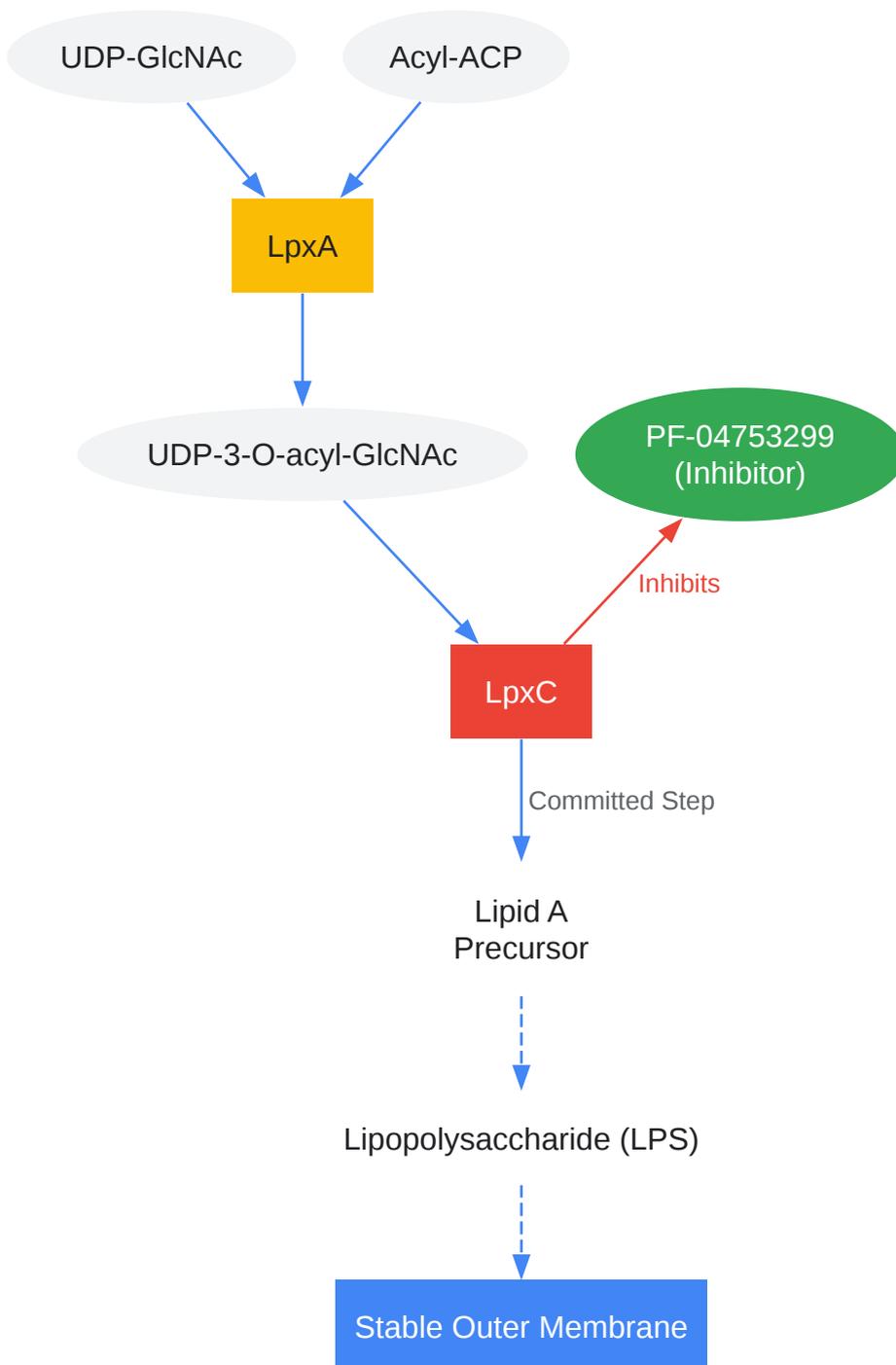
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The table below summarizes the core quantitative and descriptive data available for **PF-04753299**.

Property	Value	Context / Notes
Reported IC ₅₀	1.37 nM [1]	Value provided by chemical supplier; denotes high potency against the LpxC enzyme.
Minimum Inhibitory Concentration (MIC)	1 µg/mL [2]	Concentration that inhibits growth of <i>E. coli</i> W3110 in M9 minimal medium.
Protein Melting Temperature (T _m) Shift	+5.5 °C [2]	Increased from 54°C (LpxC with DMSO) to 59.5°C. Induces stable binding to LpxC.
Chemical Formula	C ₁₈ H ₂₁ NO ₄ S [1]	Molecular weight: 347.43 g/mol [1].
CAS Number	1289620-49-0 [1]	-
Inhibitor Class	Methyl sulfone [2]	-

Mechanism of Action and Cellular Role of LpxC

PF-04753299 is a potent antibacterial agent that targets the enzyme **LpxC** (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) in Gram-negative bacteria [2] [1]. LpxC catalyzes the first committed step in the biosynthesis of **lipid A**, the membrane-anchored portion of **lipopolysaccharide (LPS)** [2] [3]. LPS is a major component of the outer membrane, essential for its integrity and function [2]. Inhibition of LpxC disrupts LPS synthesis, compromising the outer membrane and leading to cell death [4]. The following diagram illustrates this pathway and the point of inhibition.

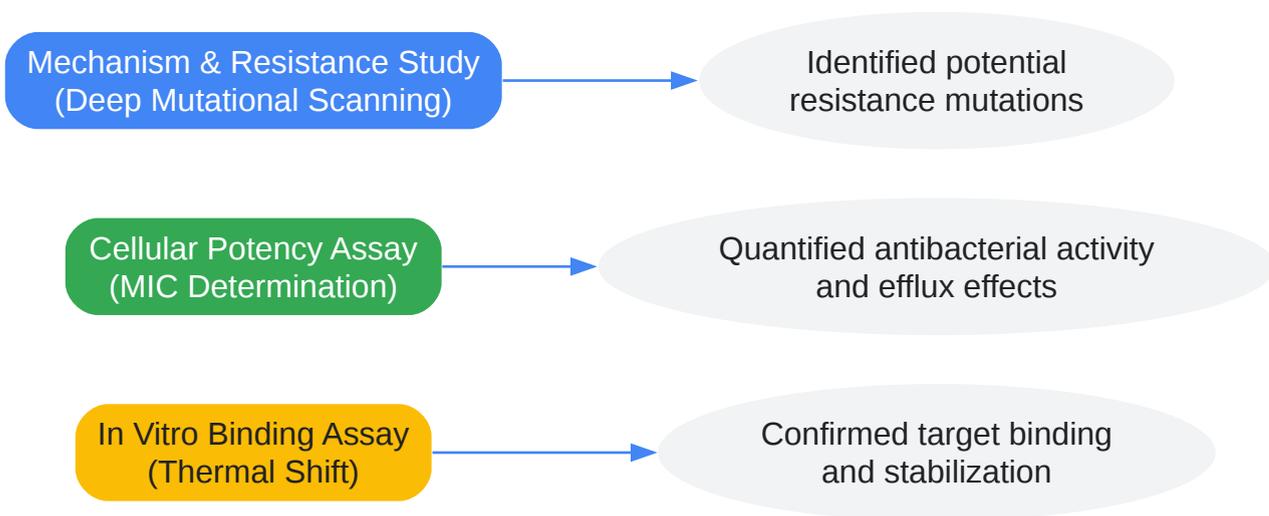


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Diagram: **PF-04753299** inhibits LpxC, the committed step in Lipid A synthesis for outer membrane formation.

Key Experimental Findings and Methodologies

Researchers have used several methods to characterize **PF-04753299** and other LpxC inhibitors. The following diagram outlines a general workflow for such an investigation.



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Diagram: A multi-faceted experimental workflow for characterizing LpxC inhibitors.

- **Thermal Shift Assay (TSA):** This method determines if a compound binds to a protein by measuring the change in the protein's thermal stability (melting temperature, T_m). Purified LpxC is mixed with a fluorescent dye and the compound. When **PF-04753299** was tested, it increased the T_m of LpxC by $+5.5^\circ\text{C}$, providing direct evidence of binding and stabilization of the enzyme's structure [2].
- **Minimum Inhibitory Concentration (MIC) Determination:** This standard microbiology technique measures the lowest concentration of an antibiotic that prevents visible bacterial growth. For **PF-04753299**, the MIC against *E. coli* W3110 was found to be **1 $\mu\text{g/mL}$** in M9 minimal medium. Research shows that an efflux pump-deficient strain (ΔtolC) was 8-10 times more susceptible, indicating that the **TolC efflux pump** contributes to native resistance in *E. coli* [2].

- **Deep Mutational Scanning:** This high-throughput method assesses which mutations in a target protein can confer resistance to an inhibitor. One study used this approach on LpxC and ranked several anti-LpxC lead compounds, including **PF-04753299**, based on how easily resistance-conferring mutations could arise. This provides valuable information for prioritizing drug candidates that may have a lower risk of resistance development [4].

Research Context and Comparative Analysis

Understanding how **PF-04753299** compares to other inhibitors and its place in research can guide further development.

- **Comparative Potency:** Among the five LpxC inhibitors studied, **PF-04753299** (MIC: 1 µg/mL) was less potent than CHIR-090, L-161,240, and PF-05081090 (all 0.2 µg/mL) under the same conditions, but more potent than BB-78485 (5 µg/mL) [2]. Its sub-nanomolar IC₅₀, however, confirms its high enzymatic potency [1].
- **Target Validation:** LpxC is a clinically unexploited but promising antibiotic target because it is highly conserved in Gram-negative bacteria, essential for viability, and has no homology to human proteins [2] [4]. This makes it an attractive target for novel antibiotics.
- **Cellular Consequences:** Inhibition of LpxC by compounds like **PF-04753299** does not immediately depolarize the membrane but leads to broader cellular changes. These include altered cell shape, accumulation of specific phospholipids, and induction of stress responses and proteins involved in fatty acid biosynthesis (FabA, FabB), indicating a major disruption of membrane homeostasis [2].

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